1-(2-Ethoxyphenyl)-3-(5-methylpyridin-2-yl)urea
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Overview
Description
1-(2-Ethoxyphenyl)-3-(5-methylpyridin-2-yl)urea is an organic compound that belongs to the class of ureas It is characterized by the presence of an ethoxyphenyl group and a methylpyridinyl group attached to a urea moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-Ethoxyphenyl)-3-(5-methylpyridin-2-yl)urea typically involves the reaction of 2-ethoxyaniline with 5-methyl-2-pyridinecarboxylic acid chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature. The resulting intermediate is then treated with an isocyanate to form the final urea compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
1-(2-Ethoxyphenyl)-3-(5-methylpyridin-2-yl)urea can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the ethoxy group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of corresponding nitro or hydroxyl derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted urea derivatives.
Scientific Research Applications
1-(2-Ethoxyphenyl)-3-(5-methylpyridin-2-yl)urea has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-(2-Ethoxyphenyl)-3-(5-methylpyridin-2-yl)urea involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of an enzyme, inhibiting its activity, or it can modulate receptor function by binding to receptor sites. These interactions can lead to various biological effects, depending on the target and pathway involved.
Comparison with Similar Compounds
Similar Compounds
- 1-(2-Methoxyphenyl)-3-(5-methylpyridin-2-yl)urea
- 1-(2-Ethoxyphenyl)-3-(4-methylpyridin-2-yl)urea
- 1-(2-Ethoxyphenyl)-3-(5-ethylpyridin-2-yl)urea
Uniqueness
1-(2-Ethoxyphenyl)-3-(5-methylpyridin-2-yl)urea is unique due to the specific combination of the ethoxyphenyl and methylpyridinyl groups. This unique structure can result in distinct chemical and biological properties, making it a valuable compound for research and development.
Properties
IUPAC Name |
1-(2-ethoxyphenyl)-3-(5-methylpyridin-2-yl)urea |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17N3O2/c1-3-20-13-7-5-4-6-12(13)17-15(19)18-14-9-8-11(2)10-16-14/h4-10H,3H2,1-2H3,(H2,16,17,18,19) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XFIGXHATTYRQKL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1NC(=O)NC2=NC=C(C=C2)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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